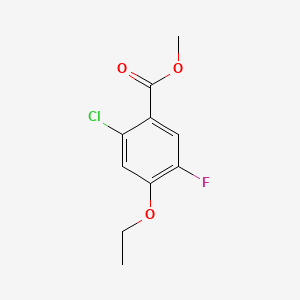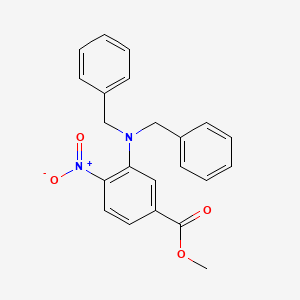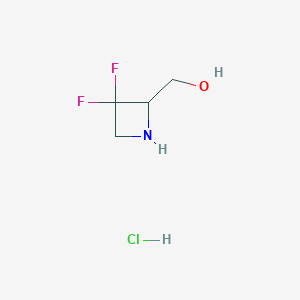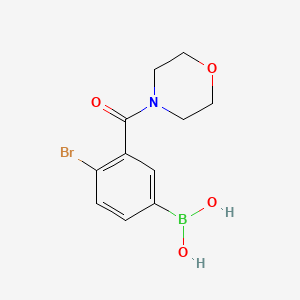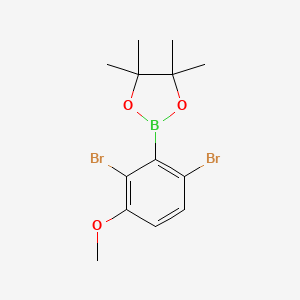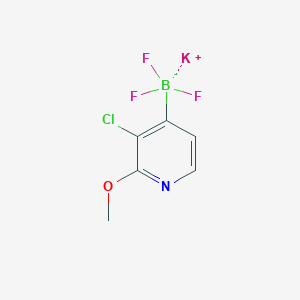
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is an organoboron compound with the molecular formula C6H5BClF3NO.K. It is a solid compound that is used primarily in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (RBF3K) using potassium bifluoride (KHF2) as a reagent . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization techniques to obtain a solid form that is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., K2CO3)
Conditions: Mild temperatures (50-80°C), organic solvents (e.g., THF, toluene), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate undergoes transmetalation with the palladium complex, transferring the organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate . These compounds share similar stability and reactivity profiles but differ in their specific functional groups and applications. The unique combination of the 3-chloro-2-methoxypyridin-4-yl group in this compound provides distinct reactivity and selectivity in cross-coupling reactions .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
Properties
Molecular Formula |
C6H5BClF3KNO |
|---|---|
Molecular Weight |
249.47 g/mol |
IUPAC Name |
potassium;(3-chloro-2-methoxypyridin-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H5BClF3NO.K/c1-13-6-5(8)4(2-3-12-6)7(9,10)11;/h2-3H,1H3;/q-1;+1 |
InChI Key |
SFOSZJYFTBISLO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)OC)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


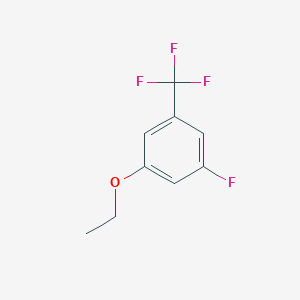
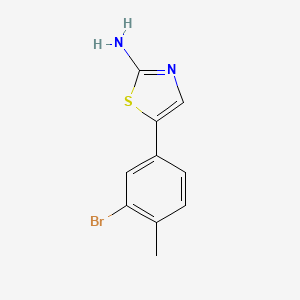

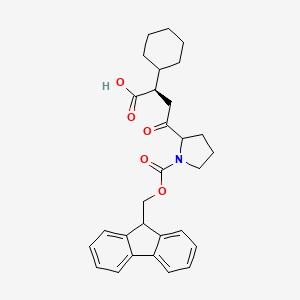
![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)


